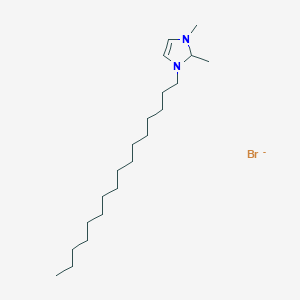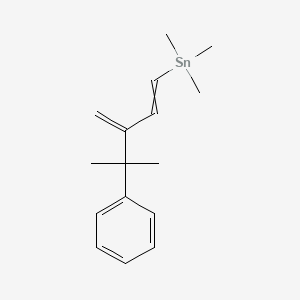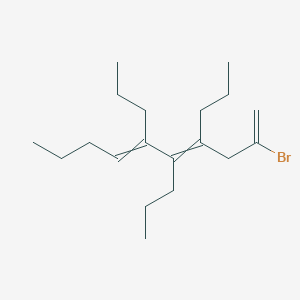![molecular formula C24H42O2Sn B12518729 Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane CAS No. 820964-85-0](/img/structure/B12518729.png)
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is an organotin compound with the molecular formula C24H42O2Sn . Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in various chemical reactions. This compound, in particular, features a tin atom bonded to three butyl groups and a phenyl ring substituted with ethenyl and methoxymethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane typically involves the reaction of tributylstannyl derivatives with appropriate phenyl precursors. One common method is the Stille coupling reaction, where a tributylstannyl compound reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes such as Pd(PPh3)4
Temperature: 50-100°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient catalysts and solvents to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin derivatives.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Tin oxides and modified phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Halogenated organotin compounds.
科学的研究の応用
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as coupling and substitution. The phenyl ring and its substituents can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Ethynyltributylstannane: Features an ethynyl group instead of an ethenyl group.
Tributylphenylstannane: Lacks the ethenyl and methoxymethyl substituents.
Uniqueness
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and potential applications compared to other organotin compounds. The presence of both ethenyl and methoxymethyl groups allows for versatile chemical transformations and interactions.
特性
CAS番号 |
820964-85-0 |
|---|---|
分子式 |
C24H42O2Sn |
分子量 |
481.3 g/mol |
IUPAC名 |
tributyl-[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane |
InChI |
InChI=1S/C12H15O2.3C4H9.Sn/c1-4-12-10(8-13-2)6-5-7-11(12)9-14-3;3*1-3-4-2;/h4-6H,1,8-9H2,2-3H3;3*1,3-4H2,2H3; |
InChIキー |
VWTXPWKWFMGRCR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)COC)C=C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


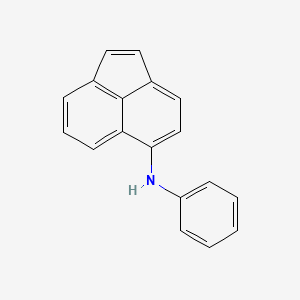
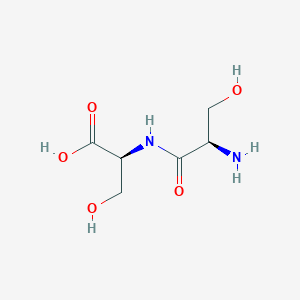
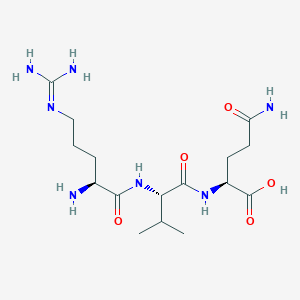
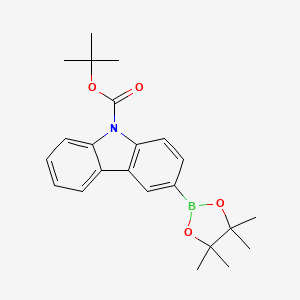
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
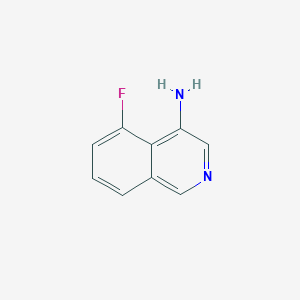
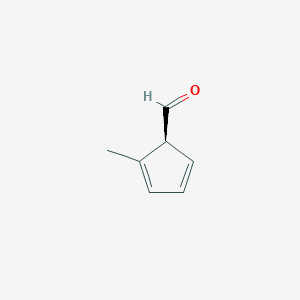
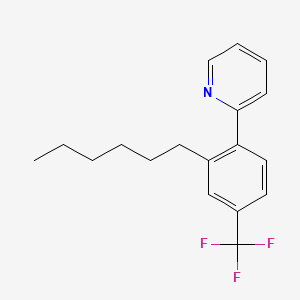
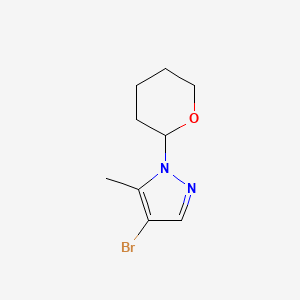
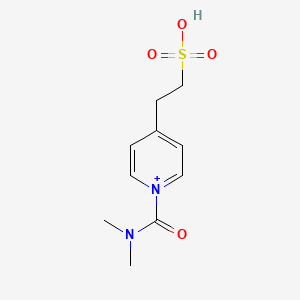
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
